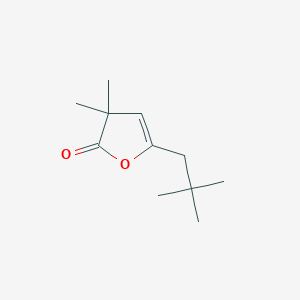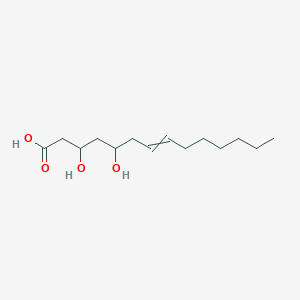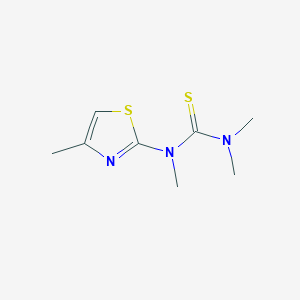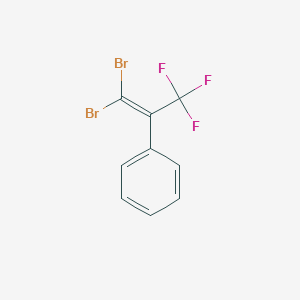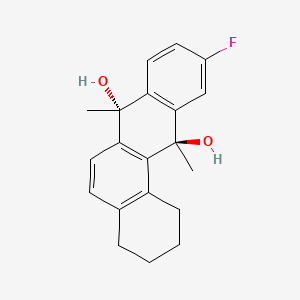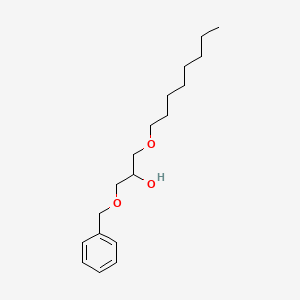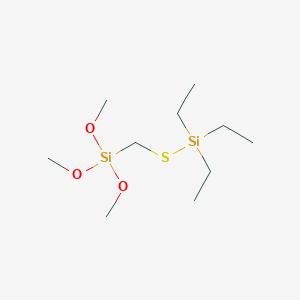
4-Sulfanylidene-1,3-thiazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Sulfanylidene-1,3-thiazolidin-5-one is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of sulfur and nitrogen in the ring structure enhances its pharmacological properties, making it a valuable scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfanylidene-1,3-thiazolidin-5-one typically involves the reaction of primary amines with carbon disulfide and dialkyl maleates . This three-component condensation reaction yields the desired thiazolidinone derivative. Another common method is the Knoevenagel condensation, where N-allylrhodanine reacts with aldehydes in the presence of acetic acid .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to enhance yield, purity, and selectivity. Techniques such as nano-catalysis and multicomponent reactions are utilized to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Sulfanylidene-1,3-thiazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolidinones .
Scientific Research Applications
4-Sulfanylidene-1,3-thiazolidin-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Sulfanylidene-1,3-thiazolidin-5-one involves its interaction with various molecular targets and pathways. The sulfur atom in the compound enhances its ability to interact with biological molecules, leading to its diverse pharmacological effects. For example, it can inhibit enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: Similar in structure but differs in the position of the sulfur atom.
3-Morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one: Contains a morpholine moiety, which enhances its biological activity.
5-Ylidene Derivatives of 3-Morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one: These derivatives exhibit antitumor activity.
Uniqueness
4-Sulfanylidene-1,3-thiazolidin-5-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its diverse biological activities and pharmacological properties .
Properties
CAS No. |
94811-15-1 |
|---|---|
Molecular Formula |
C3H3NOS2 |
Molecular Weight |
133.20 g/mol |
IUPAC Name |
4-sulfanylidene-1,3-thiazolidin-5-one |
InChI |
InChI=1S/C3H3NOS2/c5-3-2(6)4-1-7-3/h1H2,(H,4,6) |
InChI Key |
YLWKMCXRBKCUNC-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=S)C(=O)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)
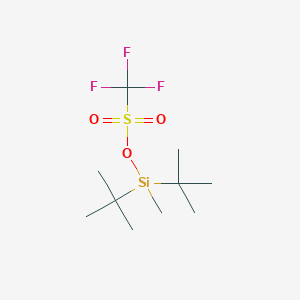
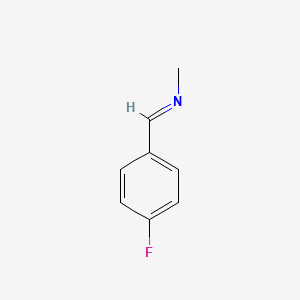


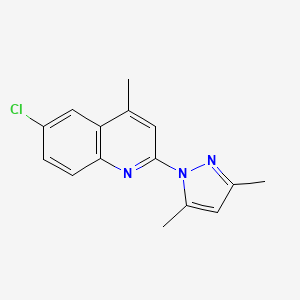
![[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14339560.png)
